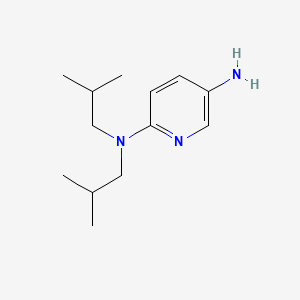
N2,N2-bis(2-methylpropyl)pyridine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N2-Diisobutylpyridine-2,5-diamine is an organic compound with the molecular formula C13H23N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two isobutyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Diisobutylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with isobutyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of hydrogen atoms with isobutyl groups.
Industrial Production Methods
Industrial production of N2,N2-Diisobutylpyridine-2,5-diamine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
N2,N2-Diisobutylpyridine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel, and can be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
科学的研究の応用
N2,N2-Diisobutylpyridine-2,5-diamine has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of N2,N2-Diisobutylpyridine-2,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context.
類似化合物との比較
Similar Compounds
N2,N2-Dimethylpyridine-2,5-diamine: A similar compound with methyl groups instead of isobutyl groups.
N2,N2-Diethylpyridine-2,5-diamine: A derivative with ethyl groups.
N2,N2-Dipropylpyridine-2,5-diamine: A compound with propyl groups.
Uniqueness
N2,N2-Diisobutylpyridine-2,5-diamine is unique due to the presence of isobutyl groups, which can influence its steric and electronic properties. These properties can affect its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C13H23N3 |
|---|---|
分子量 |
221.34 g/mol |
IUPAC名 |
2-N,2-N-bis(2-methylpropyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C13H23N3/c1-10(2)8-16(9-11(3)4)13-6-5-12(14)7-15-13/h5-7,10-11H,8-9,14H2,1-4H3 |
InChIキー |
HVWVJPQGPNRQTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC(C)C)C1=NC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


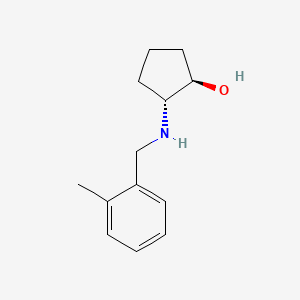
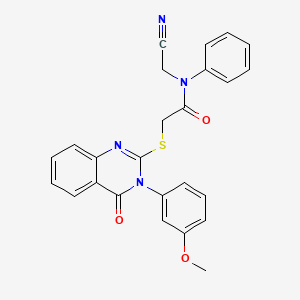
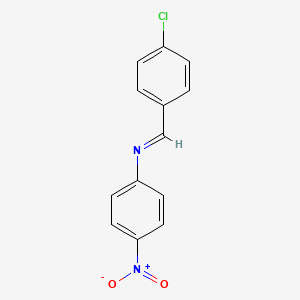
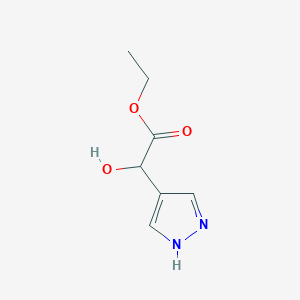
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
![cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15280616.png)
![4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B15280619.png)
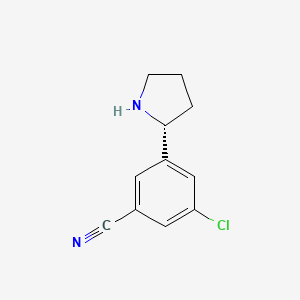
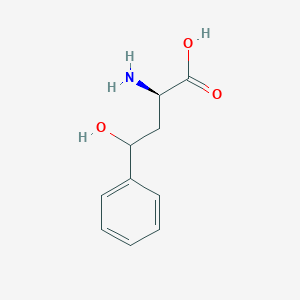

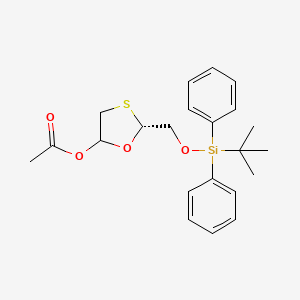
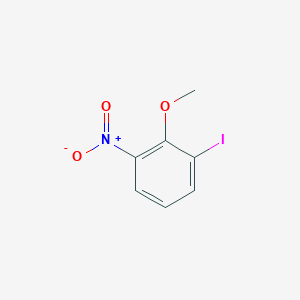
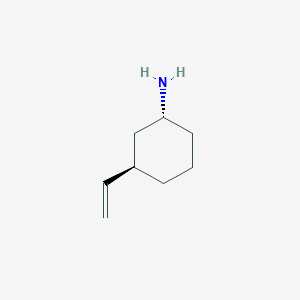
![Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15280672.png)
